molecular formula C20H22N6O3S B2958328 ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 848896-91-3

ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2958328
CAS No.: 848896-91-3
M. Wt: 426.5
InChI Key: NIWVYGPZMVIZER-UHFFFAOYSA-N
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Description

This compound features a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl-acetyl group to a piperazine ring, which is esterified with an ethyl carboxylate moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its kinase inhibitory and anticancer properties .

Properties

IUPAC Name

ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVYGPZMVIZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes available research findings regarding the biological activities of this compound, highlighting its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, followed by functionalization to introduce the piperazine and ethyl carboxylate groups.

Table 1: Structural Components of the Compound

ComponentDescription
Pyrazolo[3,4-d]pyrimidine coreProvides anticancer activity
Sulfanyl groupEnhances interaction with biological targets
Piperazine ringContributes to pharmacokinetic properties
Ethyl carboxylateAffects solubility and bioavailability

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit eukaryotic protein kinases, which play crucial roles in cancer cell proliferation. The presence of the piperazine moiety in this compound may enhance its ability to penetrate cellular membranes and interact with target proteins.

In Vitro Studies

Several studies have evaluated the anticancer efficacy of related pyrazolo[3,4-d]pyrimidines. For instance:

  • A study demonstrated that a derivative with a similar structure exhibited significant inhibitory effects on human hepatoma HepG2 cells with an IC50 value of 1.74 µM when compared to doxorubicin as a control .
  • Another investigation highlighted its potential in reducing tumor volumes in vivo by targeting specific kinases associated with cancer progression .

Table 2: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism
HepG21.74Protein kinase inhibition
Various tumorsVariesKinase targeting

Dual Functionality

Recent findings suggest that this compound may also possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The dual action of anticancer and antimicrobial properties is particularly beneficial for cancer patients who are often immunocompromised.

Case Studies

A study focusing on pyrazolo[3,4-d]pyrimidines reported effective inhibition of bacterial growth in vitro. The compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results that could lead to further development as dual-action therapeutics for cancer patients susceptible to infections .

Table 3: Antimicrobial Efficacy Summary

BacteriaCompound TestedEffectiveness
Staphylococcus aureusEthyl pyrazolo derivativeSignificant inhibition
Escherichia coliEthyl pyrazolo derivativeModerate inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives
  • N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (): Structural Difference: Replaces the piperazine-ethyl carboxylate with a 4-acetamidophenyl group. Implications: The acetamide group may reduce solubility compared to the piperazine-carboxylate but could enhance target affinity via hydrogen bonding .
  • 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (): Structural Difference: Features an imino-pentanone side chain instead of the sulfanyl-acetyl-piperazine group. Activity: Demonstrated moderate cytotoxicity in cancer models, highlighting the importance of side-chain flexibility for bioactivity .
Oxadiazole-Based Analogs
  • Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():
    • Structural Difference : Substitutes the pyrazolo[3,4-d]pyrimidine core with a 1,3,4-oxadiazole ring.
    • Implications : The oxadiazole core increases metabolic stability but may reduce kinase affinity due to altered π-π stacking interactions .

Substituent Variations

Sulfanyl-Acetyl Modifications
  • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Structural Difference: Uses a pyrazolo[3,4-b]pyridine core and lacks the sulfanyl-acetyl group.
Piperazine-Ester Derivatives
  • Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate (): Structural Difference: Replaces the pyrazolo-pyrimidine-sulfanyl group with a methylamino-acetyl chain. Implications: The simpler side chain may improve synthetic accessibility but lacks the heterocyclic core’s target specificity .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution of 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with thiol-containing acetyl-piperazine derivatives .
  • Pharmacokinetic Advantages: The piperazine-ethyl carboxylate moiety enhances aqueous solubility compared to non-polar analogs (e.g., acetamide derivatives) .
  • Target Hypotheses: The sulfanyl group may facilitate covalent or non-covalent interactions with cysteine-rich domains in kinases (e.g., EGFR, VEGFR), as seen in related pyrazolo-pyrimidine hybrids .

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